molecular formula C20H23N7O B12249760 N,N-dimethyl-3-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)aniline

N,N-dimethyl-3-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)aniline

Cat. No.: B12249760
M. Wt: 377.4 g/mol
InChI Key: FSQVFNRLOIFSGI-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)aniline is a complex organic compound with a unique structure that combines several heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)aniline typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolopyridazine ring, followed by the construction of the octahydropyrrolopyrrole core, and finally, the attachment of the N,N-dimethyl aniline moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, would be considered to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the heterocyclic moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the aromatic or heterocyclic rings.

Scientific Research Applications

N,N-dimethyl-3-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)aniline has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: Its unique structure could be useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyridazine derivatives and octahydropyrrolopyrrole-based molecules. Examples include:

Uniqueness

What sets N,N-dimethyl-3-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)aniline apart is its unique combination of structural features, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C20H23N7O

Molecular Weight

377.4 g/mol

IUPAC Name

[3-(dimethylamino)phenyl]-[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone

InChI

InChI=1S/C20H23N7O/c1-24(2)17-5-3-4-14(8-17)20(28)26-11-15-9-25(10-16(15)12-26)19-7-6-18-22-21-13-27(18)23-19/h3-8,13,15-16H,9-12H2,1-2H3

InChI Key

FSQVFNRLOIFSGI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CC3CN(CC3C2)C4=NN5C=NN=C5C=C4

Origin of Product

United States

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